molecular formula C14H10BrClF3N3O2 B2546179 2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol CAS No. 477848-03-6

2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol

Cat. No.: B2546179
CAS No.: 477848-03-6
M. Wt: 424.6
InChI Key: WTYGVLGXEGZSJX-IGCPIRJNSA-N
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Description

2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a methoxy group, and a trifluoromethyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol typically involves multiple steps, including halogenation, coupling reactions, and functional group modifications. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, potentially forming quinones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the methoxy and hydrazinylidene groups.

    3-chloro-5-(trifluoromethyl)pyridine: Similar pyridine core but different substitution pattern.

Uniqueness

2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-bromo-6-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClF3N3O2/c1-24-9-2-7(12(23)10(15)4-9)5-21-22-13-11(16)3-8(6-20-13)14(17,18)19/h2-6,23H,1H3,(H,20,22)/b21-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYGVLGXEGZSJX-IGCPIRJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)O)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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